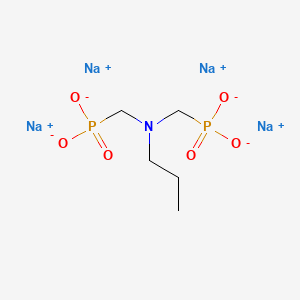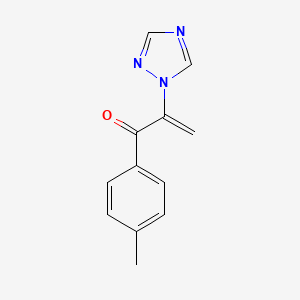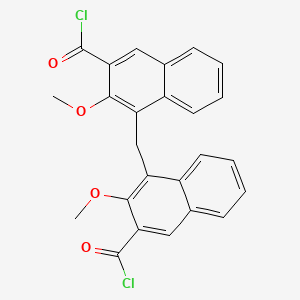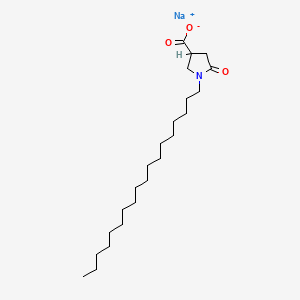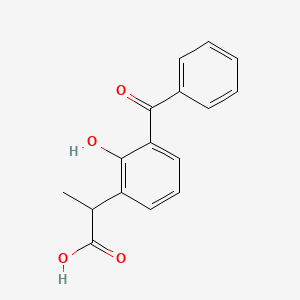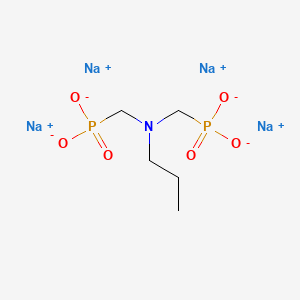
Tetrasodium ((propylimino)bis(methylene))diphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium ((propylimino)bis(methylene))diphosphonate: is a chemical compound with the molecular formula C6H12NNa4O6P2. It is a diphosphonate compound, which means it contains two phosphonate groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrasodium ((propylimino)bis(methylene))diphosphonate typically involves the reaction of propylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and sodium hydroxide is added to neutralize the reaction mixture, resulting in the formation of the tetrasodium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring of temperature, pH, and reactant concentrations to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tetrasodium ((propylimino)bis(methylene))diphosphonate can undergo oxidation reactions, where the phosphonate groups are oxidized to form phosphonic acids.
Reduction: The compound can also participate in reduction reactions, although these are less common.
Substitution: Substitution reactions involving the replacement of sodium ions with other cations are possible.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various metal salts can be used to replace sodium ions.
Major Products Formed:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of reduced phosphonate derivatives.
Substitution: Formation of metal phosphonates.
Scientific Research Applications
Chemistry: Tetrasodium ((propylimino)bis(methylene))diphosphonate is used as a chelating agent in various chemical processes. It can bind to metal ions, making it useful in water treatment and metal extraction processes.
Biology: In biological research, this compound is used to study the interactions between phosphonates and biological molecules. It is also used in the development of new drugs and therapeutic agents.
Medicine: this compound has potential applications in medicine, particularly in the treatment of bone diseases. Its ability to bind to calcium ions makes it useful in preventing the formation of calcium-based kidney stones.
Industry: In industrial applications, this compound is used as a scale inhibitor in water treatment systems. It prevents the formation of scale deposits in pipes and machinery, thereby improving the efficiency and lifespan of the equipment.
Mechanism of Action
The mechanism of action of tetrasodium ((propylimino)bis(methylene))diphosphonate involves its ability to chelate metal ions. The phosphonate groups in the compound can form strong bonds with metal ions, effectively sequestering them and preventing them from participating in unwanted chemical reactions. This chelating ability is the basis for its use in water treatment, metal extraction, and medical applications.
Comparison with Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Like tetrasodium ((propylimino)bis(methylene))diphosphonate, EDTA is a chelating agent used in various applications.
Nitrilotriacetic acid (NTA): Another chelating agent with similar properties.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent used in medical and industrial applications.
Uniqueness: this compound is unique due to its specific structure, which allows it to form stable complexes with metal ions. This stability makes it particularly effective in preventing scale formation and in applications where long-term stability is required.
Properties
CAS No. |
94232-83-4 |
|---|---|
Molecular Formula |
C5H11NNa4O6P2 |
Molecular Weight |
335.05 g/mol |
IUPAC Name |
tetrasodium;N,N-bis(phosphonatomethyl)propan-1-amine |
InChI |
InChI=1S/C5H15NO6P2.4Na/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
InChI Key |
QERBDUDCPJCLER-UHFFFAOYSA-J |
Canonical SMILES |
CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


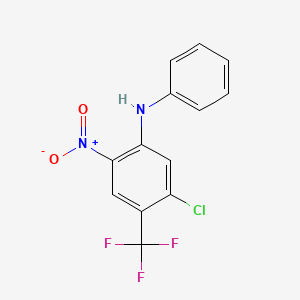

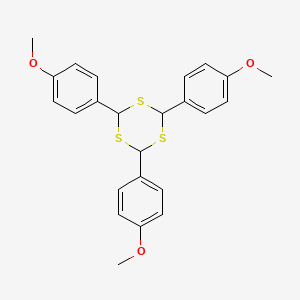
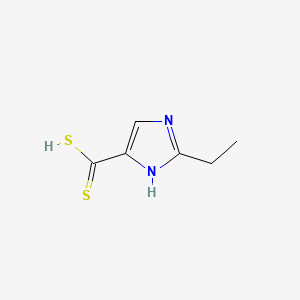
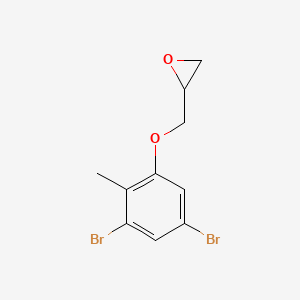

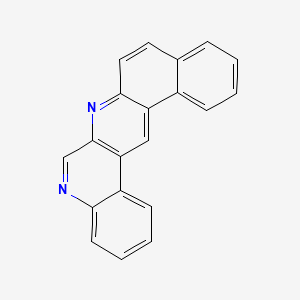
![Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate](/img/structure/B12665880.png)
